Glycine-2,2-D2-N-T-boc
Overview
Description
Glycine-2,2-D2-N-T-boc, also known as N-(tert-Butoxycarbonyl)glycine-2,2-d2, is a deuterated derivative of glycine. This compound is characterized by the presence of deuterium atoms at the 2,2 positions and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The molecular formula of this compound is C7H11D2NO4, and it has a molecular weight of 177.19 g/mol .
Mechanism of Action
Target of Action
Glycine-2,2-D2-N-T-boc is a protected form of the amino acid glycine . Glycine is one of the non-essential amino acids for humans and acts as an inhibitory neurotransmitter in the central nervous system .
Mode of Action
As a protected form of glycine, this compound is used to synthesize isotope-labeled peptides for mass spectrometry (MS)-based protein quantitation . The compound interacts with its targets by incorporating into peptides during synthesis, allowing for the tracking and quantification of these peptides in subsequent MS analysis.
Biochemical Analysis
Biochemical Properties
Glycine-2,2-D2-N-T-boc is a protected amino acid used to synthesize isotope-labeled peptides for mass spectrometry-based protein quantitation . It interacts with various enzymes and proteins during biochemical reactions. For instance, it is involved in the synthesis of peptides where it acts as a building block. The tert-butoxycarbonyl (Boc) group protects the amino group of glycine, preventing unwanted side reactions during peptide synthesis. This protection is crucial for the accurate study of protein structures and functions.
Cellular Effects
This compound influences cellular processes by serving as a precursor in the synthesis of proteins and peptides. It affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable isotope-labeled amino acid for incorporation into proteins. This incorporation allows researchers to track and study protein dynamics, interactions, and functions within cells. The compound’s stability and incorporation into cellular proteins make it a valuable tool for studying cellular processes at a molecular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its incorporation into peptides and proteins. The Boc group protects the amino group, allowing for selective reactions during peptide synthesis . Once incorporated into a peptide, the Boc group can be removed under acidic conditions, revealing the free amino group of glycine. This process is essential for the synthesis of complex peptides and proteins used in biochemical research. The deuterium atoms in this compound provide a unique signature that can be detected using mass spectrometry, enabling precise quantitation and analysis of proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability under recommended storage conditions, typically refrigerated and desiccated . Over time, the compound maintains its integrity, allowing for consistent results in long-term studies. It is essential to re-analyze the compound for chemical purity after three years to ensure its effectiveness. The stability of this compound makes it a reliable reagent for extended biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound is incorporated into proteins without causing significant adverse effects . At higher doses, there may be threshold effects or potential toxicity, which need to be carefully monitored. The precise dosage required for specific studies depends on the experimental design and the desired outcomes. Researchers must optimize the dosage to achieve accurate and reproducible results while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid synthesis and protein metabolism. It interacts with enzymes such as alanine:glyoxylate aminotransferase, which converts glyoxylate to glycine. This interaction is crucial for maintaining amino acid balance and supporting various metabolic processes. The deuterium labeling allows researchers to trace the metabolic fate of glycine and study its role in different biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and incorporation of the compound into cellular proteins. The distribution of this compound within cells ensures its availability for protein synthesis and other biochemical processes. Understanding the transport mechanisms helps researchers optimize the use of this compound in various experimental settings.
Subcellular Localization
This compound is localized within specific subcellular compartments, depending on its role in protein synthesis and metabolism . The compound may be directed to organelles such as the endoplasmic reticulum or mitochondria, where protein synthesis and metabolic processes occur. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Glycine-2,2-D2-N-T-boc typically involves the protection of glycine with a Boc group. The process begins with the mixing of a water solution of L-glycine and a water solution of sodium hydrogen carbonate. The Boc anhydride ((Boc)2O) is then added in batches under controlled reaction conditions to obtain the desired product with high yield . The reaction is carried out under mild conditions, ensuring the protection of the amino group without affecting other functional groups.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective, simple, and safe, with minimal pollution. The use of readily available reagents and straightforward reaction conditions makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Glycine-2,2-D2-N-T-boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.
Coupling Reactions: It is often used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
N,N-Diisopropylethylamine (DIPEA): Used as a base in various reactions involving this compound.
Major Products Formed
Free Amine: Obtained after the removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Glycine-2,2-D2-N-T-boc has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of deuterated peptides and other complex molecules.
Biology: Employed in studies involving isotope-labeled compounds for tracking metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)glycine: The non-deuterated form of Glycine-2,2-D2-N-T-boc.
N-(tert-Butoxycarbonyl)alanine: Another Boc-protected amino acid with a similar structure but different side chain.
N-(tert-Butoxycarbonyl)valine: A Boc-protected amino acid with a bulkier side chain.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide additional stability and make it suitable for isotope labeling studies. This compound is particularly valuable in research applications where tracking molecular interactions and metabolic pathways is essential .
Properties
IUPAC Name |
2,2-dideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-APZFVMQVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246029 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42492-65-9 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42492-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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